3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione
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Overview
Description
3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a hexadecanoyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione typically involves the reaction of 4-methyl-1,3-thiazole-2-thione with hexadecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-methyl-1,3-thiazole-2-thione+hexadecanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The hexadecanoyloxy group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, bases like pyridine or triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various acyl-substituted thiazoles
Scientific Research Applications
3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the hexadecanoyloxy group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-one: Similar structure but with a carbonyl group instead of a thione.
3-(Hexadecanoyloxy)-4-methyl-1,3-oxazole-2(3H)-thione: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
3-(Hexadecanoyloxy)-4-methyl-1,3-thiazole-2(3H)-thione is unique due to the presence of both the thiazole ring and the hexadecanoyloxy group, which confer specific chemical and biological properties
Properties
CAS No. |
89861-47-2 |
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Molecular Formula |
C20H35NO2S2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl) hexadecanoate |
InChI |
InChI=1S/C20H35NO2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)23-21-18(2)17-25-20(21)24/h17H,3-16H2,1-2H3 |
InChI Key |
OKGCXENMAYEMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=CSC1=S)C |
Origin of Product |
United States |
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